molecular formula C5H9ClO B14384951 2-Chloro-2-methylbutanal CAS No. 88477-71-8

2-Chloro-2-methylbutanal

Cat. No.: B14384951
CAS No.: 88477-71-8
M. Wt: 120.58 g/mol
InChI Key: MXWKTIUMQXDJTD-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutanal is an organic compound with the molecular formula C5H9ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylbutanal can be synthesized through several methods. One common approach involves the chlorination of 2-methylbutanal. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-2-methylbutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2-chloro-2-methylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: 2-Chloro-2-methylbutanoic acid.

    Reduction: 2-Chloro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of agrochemicals, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylbutanal involves its reactivity due to the presence of both the aldehyde and chlorine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylbutane: Similar structure but lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.

    2-Methylbutanal: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chlorobutanal: Similar but with a different position of the methyl group, affecting its chemical behavior.

Uniqueness

2-Chloro-2-methylbutanal is unique due to the combination of the aldehyde and chlorine functional groups, which confer distinct reactivity patterns and make it valuable in synthetic chemistry and various industrial applications.

Properties

CAS No.

88477-71-8

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-chloro-2-methylbutanal

InChI

InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3

InChI Key

MXWKTIUMQXDJTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)Cl

Origin of Product

United States

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